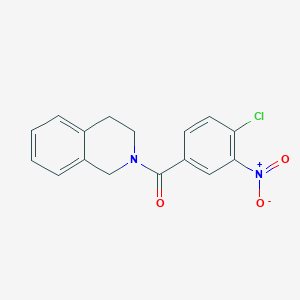
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to selectively inhibit certain subtypes of the GABA-A receptor, which are involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline are complex and varied, depending on the specific biological system under study. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In the brain, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic signaling and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for certain biological targets, as well as its ability to modulate complex biological systems. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. Some possible areas of focus include:
1. Further studies of the compound's activity against different types of cancer cells, including those that are resistant to traditional chemotherapy.
2. Investigation of the compound's potential as an anti-inflammatory agent in animal models of chronic inflammatory diseases.
3. Studies of the compound's effects on neurotransmitter signaling and behavior in animal models of neurological disorders, such as anxiety and depression.
4. Development of new synthetic methods for producing 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline with higher yields and improved purity.
5. Investigation of the compound's potential as a tool compound for studying the structure and function of certain enzymes and receptors in the body.
In conclusion, 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a range of potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active investigation. Further research on this compound could lead to the development of new treatments for cancer, inflammatory diseases, and neurological disorders, as well as new tools for studying the structure and function of biological systems.
Synthesemethoden
The synthesis of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through a variety of methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde, followed by cyclization to form the tetrahydroisoquinoline ring system. Each of these methods has been used successfully to synthesize 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, with varying yields and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, as well as activity against bacterial and fungal infections. In addition, 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a tool compound in neuroscience research, due to its ability to selectively inhibit certain neurotransmitter receptors.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-6-5-12(9-15(14)19(21)22)16(20)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDZFKZAKZZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

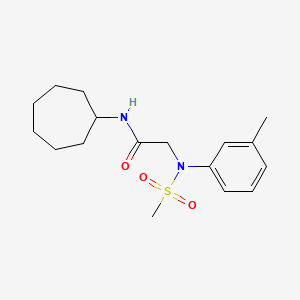
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

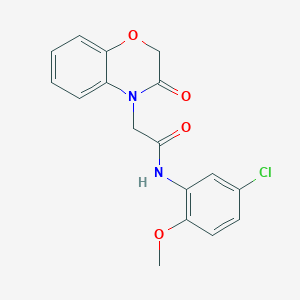
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
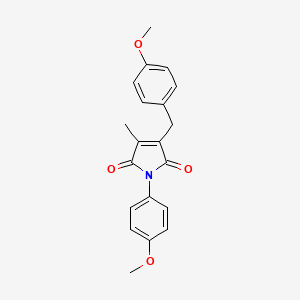
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
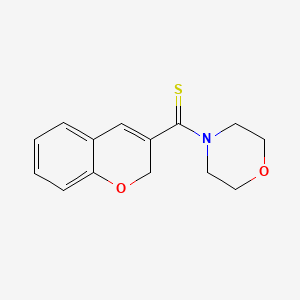
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)